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Introduction
Thalidomide-O-PEG4-Acid is a crucial building block in the development of Proteolysis

Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for

targeted protein degradation. This molecule incorporates the thalidomide moiety, which

effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene

glycol (PEG) linker. The terminal carboxylic acid group allows for straightforward conjugation to

a ligand that targets a specific protein of interest (POI) for degradation.

PROTACs function by creating a ternary complex between the E3 ligase, the PROTAC

molecule, and the target protein. This proximity induces the ubiquitination of the POI, marking it

for degradation by the cell's proteasome. This approach offers a significant advantage over

traditional inhibitors by eliminating the entire target protein, thereby preventing its scaffolding

and non-enzymatic functions.

These application notes provide a comprehensive overview of the use of Thalidomide-O-
PEG4-Acid in the synthesis of a PROTAC targeting the oncogenic phosphatase SHP2 (Src

homology 2-containing protein tyrosine phosphatase 2). SHP2 is a key signaling node in

various cancers, and its degradation presents a promising therapeutic strategy.[1][2] Detailed

protocols for the characterization and evaluation of a hypothetical SHP2-targeting PROTAC,

herein named SHP2-Degrader-1, are provided.
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Application: Synthesis of a SHP2-Targeting PROTAC
(SHP2-Degrader-1)
Thalidomide-O-PEG4-Acid serves as the E3 ligase-recruiting component of SHP2-Degrader-

1. The synthesis involves the conjugation of Thalidomide-O-PEG4-Acid with a known SHP2

inhibitor that has a suitable functional group for amide bond formation. A common strategy is to

use an SHP2 inhibitor with a primary or secondary amine.

Hypothetical Synthesis Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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